Ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido(1,2-a)pyrimidin-9(6H)-ylidene)acetate

描述

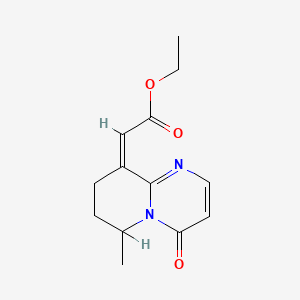

Ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido[1,2-a]pyrimidin-9(6H)-ylidene)acetate (CAS: 64405-53-4; molecular formula: C₁₃H₁₆N₂O₃) is a pyrido[1,2-a]pyrimidine derivative characterized by a fused bicyclic core, an oxo group at position 4, and an ethyl ester substituent at the 9-ylidene position .

属性

CAS 编号 |

64405-53-4 |

|---|---|

分子式 |

C13H16N2O3 |

分子量 |

248.28 g/mol |

IUPAC 名称 |

ethyl (2Z)-2-(6-methyl-4-oxo-7,8-dihydro-6H-pyrido[1,2-a]pyrimidin-9-ylidene)acetate |

InChI |

InChI=1S/C13H16N2O3/c1-3-18-12(17)8-10-5-4-9(2)15-11(16)6-7-14-13(10)15/h6-9H,3-5H2,1-2H3/b10-8- |

InChI 键 |

AAVDQVSOXCAQHV-NTMALXAHSA-N |

手性 SMILES |

CCOC(=O)/C=C\1/CCC(N2C1=NC=CC2=O)C |

规范 SMILES |

CCOC(=O)C=C1CCC(N2C1=NC=CC2=O)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido(1,2-a)pyrimidin-9(6H)-ylidene)acetate typically involves the reaction of a pyrido[1,2-a]pyrimidine derivative with ethyl acetate under specific conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or a Lewis acid like boron trifluoride. The process involves refluxing the reactants at elevated temperatures to facilitate the esterification reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow reactors that allow for precise control of reaction conditions. This method ensures high yield and purity of the product. The use of catalysts such as lipases in microbial fermentation processes is also being explored as a more sustainable and environmentally friendly alternative .

化学反应分析

Types of Reactions

Ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido(1,2-a)pyrimidin-9(6H)-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Different esters or amides depending on the nucleophile used.

科学研究应用

Ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido(1,2-a)pyrimidin-9(6H)-ylidene)acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes

作用机制

The mechanism of action of ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido(1,2-a)pyrimidin-9(6H)-ylidene)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in various biochemical pathways.

Pathways Involved: It can modulate oxidative stress pathways, inhibit specific enzymes, and interact with DNA to exert its biological effects.

相似化合物的比较

Key Observations :

- Functional Groups : Replacement of the ethyl ester (target compound) with a thioether () introduces sulfur-based reactivity, which may alter metabolic stability or redox activity .

Functional Group Variations

Ester vs. Amide Derivatives

The target compound’s ethyl ester group contrasts with amide derivatives (e.g., ). For instance, N-R-amides of 2-hydroxy-4-oxo-pyrido pyrimidine carboxylic acids are synthesized via aminolysis of ethyl esters, demonstrating the interchangeability of these groups in medicinal chemistry .

Oxo vs. Thioether Substituents

The 4-oxo group in the target compound differs from the thioether and thietan-3-yloxy groups in . Sulfur-containing analogues may exhibit enhanced electron-withdrawing effects or participate in disulfide bonding, affecting reactivity and stability .

生物活性

Ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido(1,2-a)pyrimidin-9(6H)-ylidene)acetate, with CAS number 64405-53-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in the context of anticancer properties, and presents relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O3. The compound features a pyridopyrimidine core, which is known for its diverse biological activities.

Key Properties:

- Molecular Weight: 248.2777 g/mol

- Melting Point: 366.4°C at 760 mmHg

- Density: 1.24 g/cm³

Anticancer Activity

Recent studies have highlighted the potential of pyridopyrimidine derivatives in cancer treatment. This compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Ethyl (2E)-(6-methyl...) | MCF-7 | 19.4 ± 0.22 | |

| Ethyl (2E)-(6-methyl...) | HCT116 | 14.5 ± 0.30 | |

| Ethyl (2E)-(6-methyl...) | SKOV3 | 11.94 ± 0.30 |

The above data indicates that this compound exhibits significant cytotoxicity against breast cancer (MCF-7), colorectal cancer (HCT116), and ovarian cancer (SKOV3) cell lines.

The mechanism of action for Ethyl (2E)-(6-methyl...) appears to involve the inhibition of key signaling pathways associated with cancer proliferation. In silico docking studies have suggested that the compound interacts with epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), both of which are critical in tumor growth and survival.

Figure 1: Molecular Interaction with EGFR

Molecular Interaction

Study on Antiproliferative Effects

A comprehensive study evaluated the antiproliferative effects of several pyridopyrimidine derivatives, including Ethyl (2E)-(6-methyl...). The study utilized MTT assays to determine cell viability across various concentrations.

Findings:

- The compound demonstrated a dose-dependent decrease in cell viability.

- The most effective concentration resulted in over 60% cytotoxicity at 100 μM.

Pharmacokinetic Studies

Pharmacokinetic profiling through ADME-Tox studies has been conducted to assess the absorption, distribution, metabolism, and excretion characteristics of Ethyl (2E)-(6-methyl...). The results indicated favorable properties that suggest potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。